15-bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde
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Overview
Description
7-Bromo-4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2-carbaldehyde is a complex organic compound known for its unique structural properties. It is primarily used in advanced scientific research, particularly in the fields of organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2-carbaldehyde involves multiple steps. One common method includes the reaction of thiophene compounds with indaceno groups, followed by bromination and aldehyde formation . The reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles due to the presence of the bromine atom.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of corresponding alcohols.
Scientific Research Applications
7-Bromo-4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2-carbaldehyde is extensively used in:
Organic Electronics: As a building block for organic semiconductors.
Photovoltaics: In the development of dye-sensitized solar cells (DSCs) and organic photovoltaic cells (OPVs).
Material Science: For creating novel π-conjugated systems.
Mechanism of Action
The compound’s effects are primarily due to its unique electronic structure, which allows for efficient charge transfer and light absorption. The molecular targets include various organic semiconductor materials, where it acts as a sensitizer or acceptor . The pathways involved typically include π-π stacking interactions and charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dihydro-4,4,9,9-tetrahexyl-s-indaceno[1,2-b:5,6-b’]dithiophene .
- 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene .
Uniqueness
7-Bromo-4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2-carbaldehyde stands out due to its specific bromine and aldehyde functional groups, which enhance its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
15-bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57BrOS2/c1-5-9-13-17-21-40(22-18-14-10-6-2)33-27-32-34(26-31(33)38-35(40)25-30(29-43)44-38)41(23-19-15-11-7-3,24-20-16-12-8-4)36-28-37(42)45-39(32)36/h25-29H,5-24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGAPIDHKQGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)Br)(CCCCCC)CCCCCC)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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